molecular formula C18H16D6N2S B1139158 Alimemazine D6 CAS No. 1346603-88-0

Alimemazine D6

Cat. No. B1139158
M. Wt: 304.48
InChI Key:
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Description

Synthesis Analysis

The synthesis of Alimemazine and its derivatives, including Alimemazine D6, involves complex chemical reactions, often starting from phenothiazine molecules. Research on these compounds includes various methods for structural optimization and characterization using techniques such as X-ray diffraction and electron spin resonance (ESR)​​​​.

Molecular Structure Analysis

The molecular structure of Alimemazine shows a planar ring system, with studies highlighting the crystal and molecular structure of its cation radical. X-ray diffraction data and electron spin resonance have provided insights into the planarity of the ring system and the twisted nature of its side chain around specific bonds​​​​.

Chemical Reactions and Properties

Alimemazine undergoes various chemical reactions, including oxidation and interaction with light. Photodegradation under UV-A light in aerobic conditions leads to the formation of photoproducts due to the oxidative photodegradation of Alimemazine, showcasing its reactive nature under certain conditions​​.

Physical Properties Analysis

The physical properties of Alimemazine, including its solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. Detailed studies on its crystal structure have provided valuable information about the arrangement and stability of Alimemazine molecules​​​​.

Chemical Properties Analysis

The chemical properties of Alimemazine, such as its reactivity with other substances, stability, and degradation pathways, are critical for its application in various fields. Research has explored its biotransformation, indicating the presence of multiple metabolites in biological systems, revealing its complex chemical behavior​​.

Scientific Research Applications

  • Toxicology and Pharmacokinetics : Alimemazine is used in studies related to toxicology and pharmacokinetics. For instance, Kintz et al. (1995) discuss its detection in blood and tissues in a postmortem case, highlighting its significance in forensic toxicology (Kintz et al., 1995). Additionally, Singh et al. (2013) developed a method for quantifying Alimemazine in human plasma, which is crucial for bioequivalence studies (Singh et al., 2013).

  • Treatment of Mental Disorders : Alimemazine is used in the treatment of anxiety and depressive disorders. Demyanov et al. (2019) observed significant positive dynamics in reducing anxiety-depressive disorders, sleep disorders, and vegetative symptoms when used in combination with SSRIs and SNRIs (Demyanov et al., 2019).

  • Pediatric Applications : In pediatrics, Alimemazine is used for sedation and treatment of conditions like insomnia and urticaria. For example, Francois et al. (2012) discuss its use in sedation for auditory brainstem response recordings in children (Francois et al., 2012).

  • Antihistaminic Applications : Alimemazine's antihistaminic properties are leveraged in different studies. Ahmad et al. (2016) examined its photodegradation under UV-A light, relevant to its stability and efficacy as an antihistaminic drug (Ahmad et al., 2016).

  • Abuse and Overdose Risks : The risk of abuse and overdose with Alimemazine is a topic of concern. Sundbom et al. (2021) highlighted the risks associated with overdoses of sedating antihistamines like Alimemazine, emphasizing the need for cautious prescription (Sundbom et al., 2021).

  • Metabolic Pathways : Studies also focus on the metabolic pathways of Alimemazine. Pfeifer et al. (1986) explored its biotransformation, identifying various metabolites in rat urine (Pfeifer et al., 1986).

Future Directions

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHLYYDVIOPZBE-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alimemazine D6

Citations

For This Compound
1
Citations
TG Skaalvik, EL Øiestad, R Trones… - … of Chromatography B, 2021 - Elsevier
Conductive vial electromembrane extraction (EME) with prototype equipment was applied for the first time to extract lipophilic basic drugs from serum. With this equipment, traditional …
Number of citations: 21 www.sciencedirect.com

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